Nolatrexed

Description

Properties

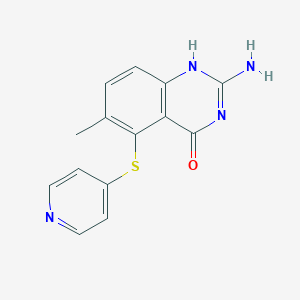

IUPAC Name |

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWRWCSCBDLOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048281 | |

| Record name | Nolatrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-76-6 | |

| Record name | Nolatrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147149-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nolatrexed [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolatrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nolatrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOLATREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nolatrexed: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Nolatrexed (AG337), a potent thymidylate synthase inhibitor. The following sections detail its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

Nolatrexed is a lipophilic, non-classical quinazoline (B50416) folate analog designed to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] Unlike classical antifolates, Nolatrexed does not possess a terminal glutamate (B1630785) moiety and is uncharged at physiological pH.[2] This allows it to enter cells via passive diffusion, bypassing the need for the reduced folate carrier (RFC) transport system.[2][3] Furthermore, it is not a substrate for folylpolyglutamate synthetase (FPGS), an enzyme that polyglutamates classical antifolates for intracellular retention.[2] This characteristic suggests that Nolatrexed may circumvent common resistance mechanisms associated with impaired transport or polyglutamation.

The primary molecular target of Nolatrexed is thymidylate synthase (TS) . Nolatrexed acts as a potent inhibitor of human TS with a Ki of 11 nM . Although initially described as a non-competitive inhibitor, structural analyses have revealed that Nolatrexed binds to the folate-binding site of the enzyme. This interaction is competitive with the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂H₄folate). The binding of Nolatrexed to TS induces a conformational change in the enzyme, resulting in the closure of the active site and subsequent inhibition of its catalytic activity.

The inhibition of TS by Nolatrexed blocks the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. As TS is the sole de novo source of dTMP, its inhibition leads to a depletion of the intracellular dTMP and consequently deoxythymidine triphosphate (dTTP) pools. This depletion of a crucial DNA precursor results in what is termed "thymineless death," characterized by several downstream cellular events:

-

Inhibition of DNA Synthesis and Repair: The lack of sufficient dTTP stalls DNA replication and impairs DNA repair mechanisms.

-

S-Phase Cell Cycle Arrest: Cells are arrested in the S phase of the cell cycle due to the inability to complete DNA synthesis.

-

Induction of Caspase-Dependent Apoptosis: The sustained DNA damage and cellular stress trigger a programmed cell death cascade mediated by caspases.

Quantitative Data

Enzyme Inhibition and In Vitro Cytotoxicity

The inhibitory potency of Nolatrexed against its target enzyme and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

| Parameter | Value | Target/Cell Line | Reference(s) |

| Ki | 11 nM | Human Thymidylate Synthase | |

| IC50 | 0.39 - 6.6 µM | Panel of murine and human cell lines | |

| IC50 | ~ 1 µM | A253 (Head and Neck Squamous Cell Carcinoma) |

Clinical Pharmacokinetics (Oral Administration)

Phase I clinical trials have provided key pharmacokinetic parameters for orally administered Nolatrexed.

| Parameter | Value (at 800 mg/m²/day) | Condition | Reference(s) |

| Bioavailability | Median: 89% (Range: 33-116%) | - | |

| Peak Plasma Concentration (Cmax) | 15.0 µg/mL | Fasted | |

| Peak Plasma Concentration (Cmax) | 8.3 µg/mL | With standard meal | |

| Time to Peak (Tmax) | 45 min | Fasted | |

| Time to Peak (Tmax) | 180 min | With standard meal | |

| Trough Concentration | 2.1 µg/mL | Fasted | |

| Trough Concentration | 3.6 µg/mL | With standard meal | |

| C50 (Thrombocytopenia) | 6.0 µg/mL | Average trough concentration | |

| C50 (Neutropenia) | 0.6 µg/mL | Average trough concentration |

Signaling Pathways and Molecular Interactions

The mechanism of action of Nolatrexed involves the direct inhibition of a key metabolic pathway, leading to the activation of the apoptotic signaling cascade.

The depletion of dTTP pools due to TS inhibition is a potent cellular stressor that activates the intrinsic pathway of apoptosis. This is generally mediated by the BCL-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

This assay quantifies the inhibitory activity of Nolatrexed on purified TS.

Principle: The enzymatic activity of TS is measured by monitoring the conversion of dUMP to dTMP. This can be achieved through two primary methods: a spectrophotometric assay or a tritium-release assay.

Method 1: Spectrophotometric Assay This method measures the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a co-product of the TS-catalyzed reaction.

-

Reagents:

-

Purified recombinant human thymidylate synthase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 10 mM β-mercaptoethanol)

-

dUMP solution

-

5,10-methylenetetrahydrofolate (CH₂H₄folate) solution

-

Nolatrexed dihydrochloride (B599025) stock solution (in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, dUMP, and CH₂H₄folate.

-

Add varying concentrations of Nolatrexed or vehicle control (DMSO) to the respective cuvettes.

-

Initiate the reaction by adding a pre-determined amount of purified TS enzyme.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (rate of absorbance change) for each Nolatrexed concentration.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

-

Method 2: Tritium-Release Assay This highly sensitive method measures the release of tritium (B154650) (³H) into the aqueous solution from [5-³H]dUMP as it is converted to dTMP.

-

Reagents:

-

Same as spectrophotometric assay, but with [5-³H]dUMP instead of unlabeled dUMP.

-

Activated charcoal suspension

-

Scintillation cocktail

-

-

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes containing assay buffer, [5-³H]dUMP, CH₂H₄folate, and varying concentrations of Nolatrexed.

-

Initiate the reaction by adding purified TS enzyme and incubate at 37°C for a defined period.

-

Stop the reaction by adding an activated charcoal suspension, which binds unreacted [5-³H]dUMP.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Nolatrexed concentration and determine the IC50 value.

-

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of Nolatrexed required to inhibit the growth of cancer cell lines by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified.

-

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Nolatrexed dihydrochloride

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Nolatrexed (and a vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a non-linear regression model.

-

Conclusion

Nolatrexed is a potent, lipophilic inhibitor of thymidylate synthase that acts by competitively binding to the folate cofactor site. Its unique properties, including passive cellular uptake and lack of reliance on polyglutamation, distinguish it from classical antifolates. The inhibition of thymidylate synthase leads to the depletion of dTMP, resulting in S-phase cell cycle arrest and caspase-dependent apoptosis. The experimental protocols and quantitative data presented in this guide provide a robust framework for understanding and further investigating the mechanism of action of Nolatrexed.

References

An In-depth Technical Guide to the Nolatrexed-Thymidylate Synthase Binding Site and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding of Nolatrexed to its target, thymidylate synthase (TS). Nolatrexed is a non-classical, lipophilic quinazoline (B50416) folate analog that has been investigated for its potent antineoplastic activity.[1][2] Its primary mechanism of action is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] Inhibition of TS leads to a state of "thymineless death" in rapidly dividing cancer cells.[2] This guide will delve into the specifics of the Nolatrexed binding site, the kinetics of its inhibition, detailed experimental protocols for its study, and the downstream signaling pathways affected by its activity.

Nolatrexed and Thymidylate Synthase: An Overview

Nolatrexed (formerly known as AG337 or Thymitaq) is a small molecule inhibitor designed to specifically target thymidylate synthase. Unlike classical antifolates such as methotrexate, Nolatrexed does not require active transport into the cell via the reduced folate carrier and does not undergo polyglutamylation for intracellular retention. Its lipophilic nature allows for passive diffusion across the cell membrane, potentially overcoming certain mechanisms of drug resistance.

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a methyl donor. This reaction is the sole intracellular source of de novo dTMP, making TS a crucial target for cancer chemotherapy.

The Nolatrexed Binding Site on Thymidylate Synthase

Nolatrexed binds to the folate binding site of human thymidylate synthase. The crystal structure of human thymidylate synthase in a ternary complex with dUMP and Nolatrexed (PDB ID: 5X67) provides a detailed view of this interaction at a resolution of 2.13 Å.

Analysis of the crystal structure reveals that Nolatrexed's quinazoline ring is positioned in the same pocket as the pteridine (B1203161) ring of the natural folate substrate. It engages in hydrophobic and van der Waals interactions with several key amino acid residues. Site-directed mutagenesis studies have highlighted the importance of specific residues within this pocket for the binding of antifolate inhibitors. Notably, Ile-108 and Phe-225 have been identified as crucial for the binding of folate analogs, including Nolatrexed (referred to as Thymitaq in the study). The I108A mutation confers significant resistance to Nolatrexed, indicating a direct or indirect role of this residue in drug binding.

The pyridylthio group of Nolatrexed extends into a sub-pocket, making additional contacts that contribute to its binding affinity. The binding of Nolatrexed induces a conformational change in the enzyme, leading to the closure of the active site.

Kinetics of Nolatrexed Inhibition

The inhibitory kinetics of Nolatrexed against thymidylate synthase have been a subject of some discussion in the literature. While several sources describe Nolatrexed as a non-competitive inhibitor with respect to the dUMP substrate, with a reported Ki of 11 nM for human thymidylate synthase, structural studies suggest a competitive binding mode with the folate cofactor.

This apparent contradiction can be reconciled by considering the definition of non-competitive inhibition in the context of a multi-substrate enzyme. Non-competitive inhibition with respect to one substrate (dUMP) can occur if the inhibitor binds to a site distinct from the substrate-binding site, which in this case is the folate-binding pocket. The inhibitor can bind to the enzyme alone or the enzyme-substrate complex with equal affinity. However, since Nolatrexed occupies the folate binding site, it acts as a competitive inhibitor with respect to the folate cofactor. Therefore, a more precise description of Nolatrexed's mechanism is mixed-type inhibition , being non-competitive with dUMP and competitive with 5,10-methylenetetrahydrofolate.

Quantitative Data Summary

| Parameter | Value | Enzyme Source | Reference(s) |

| Ki (Inhibition Constant) | 11 nM | Human Thymidylate Synthase | |

| IC50 (L1210 cells) | 9 nM | Murine Leukemia L1210 |

Downstream Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by Nolatrexed sets off a cascade of cellular events, ultimately leading to apoptosis. The key steps in this pathway are outlined below:

-

dTMP Depletion: Nolatrexed binding to TS blocks the synthesis of dTMP.

-

Nucleotide Pool Imbalance: The depletion of dTMP leads to an imbalance in the intracellular deoxynucleotide triphosphate (dNTP) pools, specifically a decrease in dTTP and an increase in dUTP.

-

DNA Damage: The altered dNTP ratio leads to the misincorporation of uracil (B121893) into DNA during replication, triggering DNA damage responses.

-

S-Phase Cell Cycle Arrest: The accumulation of DNA damage and replication stress activates cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle.

-

Apoptosis Induction: Prolonged S-phase arrest and extensive DNA damage trigger the intrinsic apoptotic pathway. This process can be both p53-dependent and p53-independent. In p53 wild-type cells, p53 is stabilized and activated, leading to the upregulation of pro-apoptotic genes. In both p53 wild-type and mutant cells, thymidylate synthase inhibition can lead to the upregulation of the Fas death receptor (CD95/Apo-1), sensitizing cells to Fas-mediated apoptosis. The apoptotic cascade involves the activation of caspases, which are the executioners of apoptosis.

Signaling Pathway Diagram

Caption: Signaling pathway of Nolatrexed-induced apoptosis.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This assay directly measures the enzymatic activity of TS and its inhibition by Nolatrexed. The principle lies in quantifying the release of tritium (B154650) from [5-³H]dUMP as it is converted to dTMP.

Materials:

-

Recombinant human thymidylate synthase

-

[5-³H]dUMP (radiolabeled substrate)

-

dUMP (unlabeled substrate)

-

5,10-methylenetetrahydrofolate (CH₂H₄folate; cofactor)

-

Nolatrexed dihydrochloride (B599025)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 10 mM 2-mercaptoethanol)

-

Activated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Enzyme and Substrate Preparation:

-

Purify recombinant human thymidylate synthase.

-

Prepare a substrate mix containing a known concentration of dUMP and a tracer amount of [5-³H]dUMP.

-

Prepare a fresh solution of the cofactor CH₂H₄folate.

-

-

Inhibitor Preparation:

-

Dissolve Nolatrexed dihydrochloride in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the assay buffer, substrate mix, and CH₂H₄folate.

-

Add the desired concentration of Nolatrexed or vehicle control (DMSO).

-

Initiate the reaction by adding the purified thymidylate synthase. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Tritium Separation:

-

Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Nolatrexed concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the Tritium Release Assay.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of Nolatrexed on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Nolatrexed dihydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Nolatrexed in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Nolatrexed or vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan (B1609692) Formation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.

-

Conclusion

Nolatrexed is a potent inhibitor of thymidylate synthase that binds to the folate-binding site, exhibiting a mixed-type inhibition pattern. Its ability to passively diffuse into cells and its efficacy in inducing S-phase arrest and apoptosis make it a compound of significant interest in cancer research. The detailed understanding of its binding site, inhibitory kinetics, and the downstream cellular consequences provides a solid foundation for the rational design of novel thymidylate synthase inhibitors and for the development of more effective cancer therapeutic strategies. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Nolatrexed and other similar compounds.

References

- 1. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The role of thymidylate synthase induction in modulating p53-regulated gene expression in response to 5-fluorouracil and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Nolatrexed: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (AG337, Thymitaq) is a lipophilic, non-classical quinazoline-based antifolate designed as a specific inhibitor of thymidylate synthase (TS). Its unique physicochemical properties dictate a cellular uptake and metabolic profile that is distinct from classical folate antagonists like methotrexate (B535133). This document provides an in-depth technical overview of the cellular transport, metabolic fate, and mechanism of action of Nolatrexed, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.

Cellular Uptake

The cellular uptake of Nolatrexed is primarily governed by its lipophilic nature, which allows it to readily diffuse across the cell membrane without the need for a specific transport protein. This is a key feature that distinguishes it from classical antifolates.

-

Passive Diffusion: As a lipophilic and uncharged molecule at physiological pH, Nolatrexed rapidly enters and exits cells via passive diffusion across the lipid bilayer.[1][2] This mode of entry is not dependent on the expression levels of specific transporters, which can be a mechanism of resistance to other antifolate drugs.

-

Independence from Reduced Folate Carrier (RFC): Unlike classical antifolates such as methotrexate, Nolatrexed does not rely on the reduced folate carrier (RFC) for cellular entry.[2] This means that cancer cells with acquired resistance to methotrexate due to defective RFC transport remain fully sensitive to Nolatrexed.

-

Lack of Polyglutamylation: A critical aspect of Nolatrexed's pharmacology is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[2][3] Classical antifolates are polyglutamylated within the cell, which traps them intracellularly and increases their affinity for target enzymes. The absence of polyglutamylation for Nolatrexed results in rapid efflux from the cell upon removal of the drug from the extracellular environment.

Metabolism and Mechanism of Action

Nolatrexed's primary mechanism of action is the direct and potent inhibition of thymidylate synthase (TS). However, it also exhibits effects on other metabolic enzymes.

-

Primary Target: Thymidylate Synthase (TS) Inhibition: Nolatrexed is a non-competitive inhibitor of human thymidylate synthase with a Ki of 11 nM. It binds to the folate cofactor binding site on the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This is a crucial step in the de novo synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. The inhibition of TS leads to a depletion of the intracellular dTMP pool, resulting in DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.

-

Induction of Sulfotransferases (SULTs): Nolatrexed has been shown to significantly increase the expression of sulfotransferase enzymes in both rat models and human hepatocarcinoma (HepG2) cells. This induction occurs at both the protein and mRNA levels. The clinical significance of this induction is still under investigation but may have implications for drug-drug interactions and the metabolism of endogenous and exogenous compounds.

-

Inhibition of Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes have demonstrated that Nolatrexed is an inhibitor of the major metabolic pathways of paclitaxel. Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4. This inhibitory effect on CYP enzymes can lead to significant pharmacokinetic interactions when Nolatrexed is co-administered with drugs metabolized by these enzymes, potentially increasing their plasma concentrations and associated toxicities.

Quantitative Data

Table 1: Inhibitory Potency of Nolatrexed

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (Thymidylate Synthase) | 11 nM | Recombinant Human TS | |

| IC50 (Continuous Exposure) | 0.39 µM - 6.6 µM | Various Murine & Human Cell Lines | |

| ~1 µM | A253 & FaDu (HNSCC) | ||

| ~0.6 µM | CCRF-CEM (Leukemia) | ||

| 0.4 µM | MTX-Resistant CCRF-CEM | ||

| IC50 (Intermittent Exposure) | ~2 µM (24h) | CCRF-CEM | |

| ~48 µM (6h) | CCRF-CEM |

Table 2: Pharmacokinetic Parameters of Nolatrexed

| Parameter | Value | Species | Dosing | Reference |

| Half-life (T½) | 3.020 h | Mice | 50 mg/kg, IV | |

| 5.046 h | Mice | 200 mg/kg, PO | ||

| AUC | 89.972 mg/L/h | Mice | 50 mg/kg, IV | |

| 84.893 mg/L/h | Mice | 200 mg/kg, PO | ||

| Peak Concentration (Cmax) | 18.0 mg/L | Mice | 200 mg/kg, PO | |

| Time to Peak (Tmax) | 1.0 h | Mice | 200 mg/kg, PO | |

| Clearance (CL) | 0.556 L/h/kg | Mice | 50 mg/kg, IV | |

| Oral Bioavailability | 23.58% | Mice | 200 mg/kg PO vs 50 mg/kg IV | |

| 89% (median) | Humans | Oral |

Experimental Protocols

Cell Growth Inhibition Assay (IC50 Determination)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) based assays.

-

Cell Seeding:

-

Culture cells in appropriate medium to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Nolatrexed in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Nolatrexed in culture medium to achieve a range of final concentrations.

-

Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of Nolatrexed. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at a low speed.

-

-

Data Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This protocol is based on the principle of measuring the release of tritium (B154650) from [5-³H]deoxyuridine monophosphate ([³H]dUMP) during its conversion to dTMP by TS.

-

Cell Lysate Preparation:

-

Harvest cells treated with Nolatrexed and control cells.

-

Wash cells with cold PBS and resuspend in a lysis buffer.

-

Homogenize the cells and centrifuge to obtain a clear cell lysate (cytosolic fraction).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell lysate, [³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in an appropriate buffer.

-

For blanks, omit the 5,10-methylenetetrahydrofolate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Separation and Measurement:

-

Stop the reaction by adding activated charcoal to adsorb the unreacted [³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

The supernatant, containing the released tritium in the form of ³H₂O, is collected.

-

Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of tritium released, which is proportional to the TS activity.

-

Compare the TS activity in Nolatrexed-treated cells to that in control cells to determine the percentage of inhibition.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing S-phase cell cycle arrest using propidium (B1200493) iodide (PI) staining.

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with various concentrations of Nolatrexed for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 cells per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantification of Nolatrexed in Plasma by HPLC-MS

This protocol is based on a published method for determining Nolatrexed concentration in mouse plasma.

-

Sample Preparation:

-

Collect blood samples at various time points after Nolatrexed administration.

-

Centrifuge to separate the plasma.

-

Perform a liquid-liquid extraction of the plasma sample.

-

-

HPLC-MS Analysis:

-

Use a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.

-

Inject the extracted sample onto a suitable C18 column.

-

Use an appropriate mobile phase for gradient or isocratic elution.

-

Detect Nolatrexed and an internal standard using mass spectrometry in selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of Nolatrexed.

-

Determine the concentration of Nolatrexed in the plasma samples by comparing their peak areas to the calibration curve.

-

Use pharmacokinetic software to calculate parameters such as T½, AUC, Cmax, and clearance.

-

Visualizations

References

Nolatrexed's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (AG337), a non-classical, lipophilic quinazoline (B50416) folate analog, is a potent and specific inhibitor of thymidylate synthase (TS).[1] As a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target in oncology.[2] Inhibition of TS by Nolatrexed leads to the depletion of the intracellular thymidylate pool, which in turn disrupts DNA replication and results in a characteristic arrest of the cell cycle in the S-phase.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Nolatrexed on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Thymidylate Synthase Inhibition and S-Phase Arrest

Nolatrexed functions as a non-competitive inhibitor of human thymidylate synthase, with a Ki (inhibition constant) of 11 nM.[1] By binding to TS, Nolatrexed blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA. The resulting depletion of dTTP pools directly impedes DNA synthesis, leading to an accumulation of cells in the S-phase of the cell cycle. This S-phase arrest is a hallmark of thymidylate synthase inhibitors. The effects of Nolatrexed have been shown to be reversible upon removal of the drug.

Quantitative Analysis of Cell Cycle Progression

Table 1: Representative Data on the In Vitro Efficacy of Nolatrexed

| Parameter | Value | Cell Line(s) | Reference |

| Ki (human TS) | 11 nM | Recombinant Human | |

| IC50 | 0.39 µM - 6.6 µM | Murine and Human |

Signaling Pathways Governing Nolatrexed-Induced S-Phase Arrest

The S-phase arrest induced by Nolatrexed is a consequence of the activation of the DNA damage response (DDR) pathway, primarily mediated by the ATR-Chk1 signaling axis. The stalling of replication forks due to dNTP imbalance is recognized as a form of DNA damage, triggering a cascade of signaling events to halt cell cycle progression and allow for potential repair.

The stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1). Activated Chk1 then targets key cell cycle regulators to enforce the S-phase checkpoint.

Experimental Protocols

Cell Culture and Nolatrexed Treatment

-

Culture a cancer cell line of interest (e.g., L1210 murine leukemia cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at a density that will allow for logarithmic growth during the course of the experiment.

-

Prepare a stock solution of Nolatrexed dihydrochloride (B599025) in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in culture medium.

-

Treat cells with varying concentrations of Nolatrexed or vehicle control for different time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium (B1200493) Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes for fixation.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

The DNA content will be measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in cell cycle regulation.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin E, anti-phospho-Chk1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with Nolatrexed, lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation status.

Conclusion

Nolatrexed is a potent inhibitor of thymidylate synthase that effectively induces S-phase cell cycle arrest in cancer cells. This targeted mechanism of action, mediated through the disruption of DNA synthesis and activation of the ATR-Chk1 checkpoint pathway, underscores its potential as an anticancer agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of Nolatrexed and other thymidylate synthase inhibitors. Further studies providing detailed quantitative data on cell cycle distribution and the modulation of specific cell cycle regulatory proteins will be invaluable in fully elucidating the therapeutic potential of Nolatrexed.

References

An In-depth Technical Guide on the Nolatrexed-Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nolatrexed (Thymitaq®, AG337) is a lipophilic, non-classical quinazoline (B50416) folate analogue that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1][2] By disrupting the synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication, Nolatrexed induces a state of "thymine-less death" in rapidly proliferating cancer cells.[3] This ultimately leads to S-phase cell cycle arrest and the initiation of caspase-dependent apoptosis.[4] This technical guide provides a comprehensive overview of the Nolatrexed-induced apoptosis pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascades.

Core Mechanism of Action

Nolatrexed's primary mechanism of action is the non-competitive inhibition of thymidylate synthase, a pivotal enzyme in the de novo synthesis of pyrimidines.[1][2] Unlike classical antifolates, Nolatrexed's entry into cells is not dependent on the reduced folate carrier and it does not require polyglutamylation for its activity, which may help overcome certain mechanisms of drug resistance.[3] The inhibition of TS by Nolatrexed leads to a depletion of the intracellular dTMP pool, resulting in an imbalance of deoxynucleotides. This "thymidylate stress" triggers DNA damage and replication stress, which in turn activates the DNA damage response (DDR) pathway, culminating in S-phase cell cycle arrest and apoptosis.[5]

Quantitative Data on Nolatrexed's Efficacy

The potency of Nolatrexed has been evaluated in various preclinical studies. The following tables summarize key quantitative data regarding its enzymatic inhibition and cytotoxic effects on different cancer cell lines.

Table 1: In Vitro Inhibition of Human Thymidylate Synthase by Nolatrexed [3]

| Parameter | Value |

| Mechanism of Action | Non-competitive |

| Ki (Inhibition Constant) | 11 nM |

Table 2: In Vitro Cytotoxicity (IC50) of Nolatrexed in Various Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| A253 | Head and Neck Squamous Cell Carcinoma | ~1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~1.5 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.39 - 6.6 |

| Murine Cell Lines | Various | 0.39 - 6.6 |

Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and duration of drug exposure.

The Nolatrexed-Induced Apoptosis Signaling Pathway

The induction of apoptosis by Nolatrexed is a multi-step process that originates from the inhibition of thymidylate synthase and subsequent S-phase cell cycle arrest. The precise signaling cascade is believed to involve the activation of the intrinsic apoptotic pathway.

S-Phase Arrest and the DNA Damage Response

The depletion of dTMP caused by Nolatrexed leads to stalling of replication forks and the accumulation of single-stranded DNA, which is recognized by the cell's DNA damage surveillance machinery. This activates the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway, a key regulator of the S-phase checkpoint.[5] Activated Chk1 can phosphorylate and inactivate Cdc25A, a phosphatase required for the activation of cyclin-dependent kinase 2 (CDK2), a key driver of S-phase progression. This leads to the observed S-phase arrest.

Intrinsic Apoptosis Pathway Activation

Prolonged S-phase arrest and persistent DNA damage signaling are thought to be the primary triggers for the intrinsic, or mitochondrial, pathway of apoptosis. While direct evidence specifically for Nolatrexed is limited, this pathway is a common consequence of chemotherapy-induced DNA damage.

Mitochondrial Outer Membrane Permeabilization (MOMP): A critical event in the intrinsic pathway is MOMP, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of pro-apoptotic factors from the intermembrane space into the cytosol.[6] The activity of Bax and Bak is counteracted by anti-apoptotic Bcl-2 family members such as Bcl-2 and Mcl-1. The ratio of pro- to anti-apoptotic Bcl-2 proteins is a key determinant of a cell's susceptibility to apoptosis.[7] It is hypothesized that the stress signals originating from Nolatrexed-induced S-phase arrest lead to an increased Bax/Bcl-2 ratio, favoring apoptosis.

Apoptosome Formation and Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a pivotal step. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[8] The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[9]

The Role of p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to DNA damage. Studies have shown that the p53 status of cancer cells can influence their sensitivity to Nolatrexed. However, this appears to be an indirect effect related to the regulation of thymidylate synthase levels, rather than a direct role in the apoptotic signaling cascade itself.[10] For instance, in some colorectal cancer cell lines, a mutant p53 status was associated with increased TS expression and resistance to Nolatrexed.[10] Therefore, while p53 status is an important consideration for predicting Nolatrexed efficacy, it may not be a direct upstream activator of the apoptotic pathway in this context.

Experimental Protocols for Studying Nolatrexed-Induced Apoptosis

The following section details key experimental protocols for investigating the apoptotic effects of Nolatrexed in a research setting.

Cell Viability Assay to Determine IC50

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Nolatrexed using a colorimetric assay such as MTT.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Nolatrexed dihydrochloride (B599025) stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Nolatrexed in complete medium.

-

Treat cells with various concentrations of Nolatrexed for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[3]

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Nolatrexed at a relevant concentration (e.g., near the IC50) for a desired time.

-

Harvest cells, including any floating cells in the medium.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[11]

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

-

Materials:

-

Treated and control cell lysates

-

Caspase-Glo® 3/7 Assay System or similar

-

Luminometer

-

-

Procedure:

-

Treat cells with Nolatrexed and prepare cell lysates according to the assay kit manufacturer's instructions.

-

Add the Caspase-Glo® 3/7 reagent to the cell lysates in a 96-well plate.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

Calculate the fold change in caspase-3/7 activity in Nolatrexed-treated cells compared to control cells.[12]

-

Western Blot Analysis of Apoptotic Proteins

This protocol allows for the detection and quantification of key proteins in the apoptotic pathway.

-

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c, anti-phospho-Chk1, anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from Nolatrexed-treated and control cells.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the desired primary antibody.

-

Wash and incubate with the appropriate secondary antibody.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.[13][14][15]

-

DNA Fragmentation (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials:

-

Treated and control cells fixed on slides or in suspension

-

In Situ Cell Death Detection Kit (e.g., with fluorescein-dUTP)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

Conclusion

Nolatrexed is a potent thymidylate synthase inhibitor that induces S-phase cell cycle arrest and subsequent caspase-dependent apoptosis in cancer cells. The apoptotic signaling cascade is believed to proceed primarily through the intrinsic mitochondrial pathway, initiated by DNA damage and replication stress. Key events include the activation of the ATR/Chk1 pathway, an increase in the Bax/Bcl-2 ratio leading to MOMP, cytochrome c release, and the activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of the Nolatrexed-induced apoptosis pathway, which is crucial for its continued development and potential clinical application in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genetex.com [genetex.com]

- 9. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Nolatrexed as a Non-Classical Antifolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nolatrexed (Thymitaq®, AG337), a non-classical antifolate designed as a specific inhibitor of thymidylate synthase. This document delves into its core mechanism of action, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows.

Introduction to Nolatrexed

Nolatrexed is a lipophilic, quinazoline-based folate analog that acts as a potent and specific non-competitive inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] Unlike classical antifolates such as methotrexate, Nolatrexed does not possess a terminal glutamate (B1630785) moiety. This structural distinction allows it to bypass common mechanisms of antifolate resistance, such as impaired transport via the reduced folate carrier and lack of intracellular polyglutamylation.[3] Its mode of entry into cells is believed to be passive diffusion, owing to its lipophilic nature.[4]

Mechanism of Action

Nolatrexed exerts its cytotoxic effects by directly inhibiting thymidylate synthase. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, with 5,10-methylenetetrahydrofolate serving as the methyl donor.[5] This reaction is the sole intracellular de novo source of dTMP, an essential precursor for DNA synthesis.

By binding to the folate cofactor site of TS, Nolatrexed blocks the catalytic cycle, leading to a depletion of the intracellular dTMP pool. The subsequent imbalance of deoxynucleotides and increased levels of dUMP result in DNA damage, S-phase cell cycle arrest, and ultimately, caspase-dependent apoptosis in rapidly proliferating cancer cells.

Quantitative Data

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one | |

| Synonyms | AG337, Thymitaq | |

| Molecular Formula | C₁₄H₁₂N₄OS | |

| Molecular Weight | 284.34 g/mol | |

| Ki (human TS) | 11 nM | |

| Inhibition Type | Non-competitive | |

| Oral Bioavailability | Approximately 89% (range 33-116%) |

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of Nolatrexed has been determined in various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| L1210 | Murine Leukemia | 0.39 | |

| A253 | Head and Neck Squamous Cell Carcinoma | ~ 1.0 | |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~ 1.0 | |

| CCRF-CEM | Human Leukemia | 0.4 - 6.6 (depending on exposure time) |

Clinical Trial Results in Hepatocellular Carcinoma (HCC)

Nolatrexed has been evaluated in several clinical trials for the treatment of advanced hepatocellular carcinoma.

| Trial Identifier/Phase | Treatment Regimen | Key Findings | Reference(s) |

| Phase II | Nolatrexed (795 mg/m²/day for 5 days) | N=41 (26 evaluable). Partial Response (PR): 8%. Stable Disease (SD): 54%. Median Overall Survival (OS): 7 months. | |

| Phase II | Nolatrexed (725 mg/m²/day for 5 days) | N=48 (39 evaluable). PR: 2.6%. SD: 46%. Median OS: 32 weeks. | |

| Phase II (Randomized vs. Doxorubicin) | Nolatrexed (725 mg/m²/day for 5 days) | N=54. No objective responses in either arm. Median OS: 139 days (Nolatrexed) vs. 104 days (Doxorubicin). | |

| Phase III (Randomized vs. Doxorubicin) | Nolatrexed vs. Doxorubicin | N=445. Objective Response Rate: 1.4% (Nolatrexed) vs. 4.0% (Doxorubicin). Median OS: 22.3 weeks (Nolatrexed) vs. 32.3 weeks (Doxorubicin). |

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.

Materials:

-

Recombinant human thymidylate synthase

-

[5-³H]dUMP (radiolabeled substrate)

-

dUMP (unlabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)

-

Nolatrexed stock solution (in DMSO)

-

Activated charcoal suspension

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, dUMP, 5,10-methylenetetrahydrofolate, and varying concentrations of Nolatrexed (or vehicle control).

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant human thymidylate synthase to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension. The charcoal will bind to the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each Nolatrexed concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Nolatrexed stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Nolatrexed (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Nolatrexed concentration relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Conclusion

Nolatrexed represents a rationally designed, non-classical thymidylate synthase inhibitor with a distinct mechanism of action and cellular uptake compared to classical antifolates. While preclinical studies demonstrated potent in vitro and in vivo activity, clinical trials in advanced hepatocellular carcinoma have shown modest efficacy as a single agent. Understanding its unique properties, including its circumvention of common antifolate resistance mechanisms, remains crucial for exploring its potential in combination therapies or in other cancer types. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers investigating Nolatrexed and the broader field of antifolate-based cancer therapeutics.

References

- 1. A Phase II trial of nolatrexed dihydrochloride in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. graphviz.org [graphviz.org]

- 4. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Nolatrexed Binding to Thymidylate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (brand name Thymitaq, developmental code AG337) is a potent, non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] Its unique lipophilic nature and lack of a polyglutamatable side chain allow it to bypass common resistance mechanisms associated with classical antifolates.[2][3] This technical guide provides an in-depth structural and biochemical analysis of the binding of Nolatrexed to human thymidylate synthase (hTS), offering a comprehensive resource for researchers in oncology drug discovery and development. We present detailed experimental protocols for the characterization of this interaction, quantitative binding and inhibition data, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Action

Nolatrexed is a quinazoline (B50416) folate analog that acts as a non-competitive inhibitor of thymidylate synthase with respect to the substrate deoxyuridine monophosphate (dUMP) and competitively with the folate cofactor.[2][3] It binds to the folate binding site of the enzyme, thereby preventing the methylation of dUMP to dTMP.[2][3] This inhibition leads to a depletion of the intracellular dTMP pool, resulting in "thymineless death," S-phase cell cycle arrest, and subsequent apoptosis in rapidly proliferating cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of Nolatrexed with human thymidylate synthase.

Table 1: Enzyme Inhibition Data

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Source |

| Nolatrexed (AG337) | Human Thymidylate Synthase | 11 nM | [4] |

Table 2: Crystallographic Data for Nolatrexed in Complex with Human Thymidylate Synthase and dUMP

| PDB ID | 5X67 |

| Data Collection | |

| Resolution (Å) | 2.13 |

| Space Group | P3121 |

| Unit Cell Dimensions (Å) | a=96.7, b=96.7, c=84.1 |

| Refinement | |

| R-work | 0.153 |

| R-free | 0.206 |

| Source | [2] |

Structural Analysis of the Nolatrexed-TS Complex

The crystal structure of human thymidylate synthase in a ternary complex with dUMP and Nolatrexed (PDB ID: 5X67) reveals the molecular basis of its inhibitory activity.[2] Nolatrexed occupies the folate-binding pocket of the enzyme.[2] Upon binding of Nolatrexed and dUMP, significant conformational changes are observed in the enzyme. Specifically, two insert regions in hTS undergo positional shifts toward the catalytic center, effectively closing the active site.[2] The C-terminal loop shows a notable movement of up to 2.2 Å further into the active site. These structural rearrangements highlight the dynamic nature of the enzyme and provide a basis for the rational design of novel TS inhibitors.

Experimental Protocols

Recombinant Human Thymidylate Synthase (hTS) Expression and Purification

This protocol is based on methodologies for producing recombinant hTS for structural and biochemical studies.

Protocol:

-

Expression:

-

The gene for human thymidylate synthase is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 3-16 hours at 18-25°C.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM β-mercaptoethanol) supplemented with protease inhibitors.

-

Lysis is performed by sonication on ice.

-

-

Purification:

-

The cell lysate is clarified by centrifugation.

-

If the protein is expressed with a His-tag, it is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

The protein is eluted with an imidazole (B134444) gradient.

-

Further purification can be achieved by ion-exchange and size-exclusion chromatography to obtain a homogenous protein preparation.

-

Crystallization of the hTS-dUMP-Nolatrexed Ternary Complex

The following is a representative protocol for the crystallization of the ternary complex, based on the study by Chen et al. (2017)[2].

Protocol:

-

Complex Formation:

-

Purified hTS is incubated with a molar excess of dUMP and Nolatrexed.

-

-

Crystallization:

-

The hTS-dUMP-Nolatrexed complex is crystallized using the hanging drop vapor diffusion method.

-

Crystals are grown by mixing the protein-ligand solution with a reservoir solution containing a precipitant, such as ammonium (B1175870) sulfate, at a specific pH. For the apo-hTS crystals that were soaked with Nolatrexed, the crystallization condition was 0.1 M Tris-HCl, pH 8.5, and 1.2 M ammonium sulfate.[2]

-

-

X-ray Diffraction Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

Data are processed and scaled using standard crystallographic software.

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known structure of hTS as a search model.

-

The model is refined using crystallographic software, and the ligands (dUMP and Nolatrexed) are built into the electron density maps.

-

Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM sodium ascorbate, and 100 mM β-mercaptoethanol.

-

Recombinant human thymidylate synthase.

-

dUMP solution.

-

CH2H4folate solution.

-

Nolatrexed dihydrochloride (B599025) solution in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to a reaction mixture containing the assay buffer, dUMP, CH2H4folate, and varying concentrations of Nolatrexed.

-

The increase in absorbance at 340 nm is monitored over time at 37°C using a spectrophotometer.

-

The initial reaction rates are determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each Nolatrexed concentration relative to a control reaction without the inhibitor.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., non-competitive inhibition) using non-linear regression analysis.

-

Visualizations

Signaling Pathway of Thymidylate Synthase Inhibition

Caption: Mechanism of Action of Nolatrexed on the Thymidylate Synthase Pathway.

Experimental Workflow for Structural Analysis

References

A Technical Guide to the Lipophilicity and Cell Membrane Permeability of Nolatrexed

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolatrexed (AG337, Thymitaq) is a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis.[1] Its design as a lipophilic molecule is a key feature intended to circumvent common resistance mechanisms associated with classical antifolates, which often rely on active transport mechanisms for cellular entry. This technical guide provides a comprehensive overview of the lipophilicity and cell membrane permeability of Nolatrexed, summarizing available data, outlining detailed experimental protocols for their determination, and visualizing key concepts.

Introduction to Nolatrexed

Nolatrexed is a quinazoline (B50416) folate analog that was developed as an antineoplastic agent.[2] Unlike traditional antifolates such as methotrexate, Nolatrexed does not possess a glutamate (B1630785) moiety. This structural difference means it does not require carrier-mediated transport to enter cells and is not a substrate for polyglutamation, a process that can enhance the intracellular concentration and activity of classical antifolates.[1] Consequently, Nolatrexed's lipophilic nature and its ability to passively diffuse across cell membranes are central to its pharmacological profile and its potential to overcome certain forms of drug resistance.[1]

Mechanism of Action

Nolatrexed exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By binding to the folate cofactor binding site of TS, Nolatrexed blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[1] This leads to a depletion of the intracellular dTMP pool, resulting in the inhibition of DNA synthesis and subsequent "thymineless death" in rapidly proliferating cancer cells.

Lipophilicity of Nolatrexed

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a key determinant of how well a compound can traverse biological membranes. The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (LogP) between an organic and an aqueous phase, most commonly octanol (B41247) and water.

Quantitative Lipophilicity Data

| Parameter | Predicted Value | Source |

| LogP | 1.9 | ALOGPS |

| LogP | 1.98 | ChemAxon |

These values are computationally predicted and may not reflect experimentally determined values.

Experimental Protocol for Determining LogP (Shake-Flask Method)

The gold-standard method for the experimental determination of LogP is the shake-flask method using n-octanol and water.

Materials:

-

Nolatrexed dihydrochloride

-

n-Octanol (reagent grade)

-

Purified water (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glassware (flasks, separatory funnels)

-

Shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Pre-saturation: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Standard Curve Preparation: Prepare a series of standard solutions of Nolatrexed in the aqueous phase (water or PBS) of known concentrations. Generate a standard curve by analyzing these standards using HPLC.

-

Partitioning:

-

Prepare a solution of Nolatrexed in the pre-saturated aqueous phase at a known concentration.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of Nolatrexed in the aqueous phase using the pre-established HPLC method and standard curve.

-

The concentration in the n-octanol phase can be determined by difference from the initial concentration in the aqueous phase.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Nolatrexed]octanol / [Nolatrexed]aqueous

-

Calculate LogP as: LogP = log10(P)

-

Cell Membrane Permeability of Nolatrexed